![molecular formula C20H17ClN2O2S B2499598 1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide CAS No. 941885-13-8](/img/structure/B2499598.png)
1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide" is a derivative of pyridinecarboxamide, which is a class of compounds known for their diverse biological activities. The presence of chlorophenyl and methylsulfanylphenyl groups suggests potential for interaction with biological targets, possibly leading to pharmacological effects.
Synthesis Analysis
The synthesis of related chlorophenylpyridinecarboxamides has been reported in the literature. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with aminochlorobenzenes under various conditions . Another synthesis approach involved the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid, optimizing the reaction conditions to achieve high yield and purity . These methods provide a foundation for the synthesis of the compound , suggesting that similar strategies could be employed.
Molecular Structure Analysis
The molecular structure of chlorophenylpyridinecarboxamides has been characterized by single crystal structures, revealing that these compounds can exhibit different hydrogen bonding modes and molecular planarity influenced by intramolecular interactions . The presence of chloro and methyl groups can lead to various isomorphous structures, as seen in the related compounds. The molecular structure of the specific compound of interest would likely show similar characteristics, with the potential for unique interactions due to the methylsulfanyl group.
Chemical Reactions Analysis
The chemical reactivity of chlorophenylpyridinecarboxamides can be influenced by the substituents on the aromatic rings. The electronic properties of the chloro and methyl groups can affect the interaction landscapes of these molecules, potentially leading to a variety of chemical reactions . The metabolic transformation of a related compound has been observed in rats, where a chlorophenylpyridine ethanol derivative was metabolized into a hypocholesteremic agent . This suggests that the compound may also undergo metabolic reactions that could modify its biological activity.
Physical and Chemical Properties Analysis
The physical properties, such as melting temperatures, of chlorophenylpyridinecarboxamides have been correlated with lattice energy and molecular symmetry, following Carnelley’s rule. The melting points can be predicted from a linear regression of these variables . The chemical properties, including the electrostatic component and hydrogen bond strength, have been analyzed in relation to the melting temperatures. The specific compound "this compound" would likely exhibit physical and chemical properties that are consistent with these findings, although the presence of the methylsulfanyl group may introduce additional complexity.
科学的研究の応用
Hydrogen Bonding in Enaminones
The crystal structures of anticonvulsant enaminones, which include compounds structurally related to the queried chemical, show distinct hydrogen bonding and molecular conformations. These findings highlight the importance of molecular structure in the pharmacological activity of compounds (Kubicki, Bassyouni, & Codding, 2000).
Ring Cleavage Reaction of 1,3-Oxazine-2,4(3H)-dione Derivatives
The study on ring cleavage reactions of oxazine derivatives, including chlorophenyl-containing compounds, underscores the synthetic utility of these reactions in generating biologically active molecules (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Antimicrobial Agents from Quinazolinone and Thiazolidinone
A series of compounds, incorporating chlorophenyl motifs similar to the queried molecule, have been synthesized and tested for their antibacterial and antifungal activities, showcasing the potential of these structures in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Aromatic Polyamides with Enhanced Properties
Research into aromatic polyamides containing n-alkylphenylimide units has demonstrated improved thermal stability and solubility, indicating the value of incorporating specific chemical groups into polymers for materials science applications (Choi & Jung, 2004).
Synthesis of Tetrahydropyrimidine-Thiones as Biological Agents
The synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives for antimicrobial activity assessment highlights the intersection of organic synthesis and medicinal chemistry in the quest for new therapeutic agents (Akbari et al., 2008).
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-26-18-8-3-2-7-17(18)22-20(25)15-9-10-19(24)23(13-15)12-14-5-4-6-16(21)11-14/h2-11,13H,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPHNZXREUZHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2499517.png)
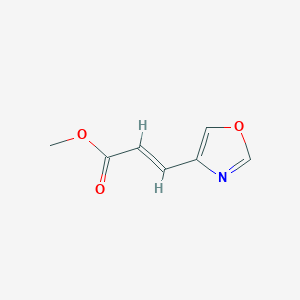
![3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499521.png)
![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)
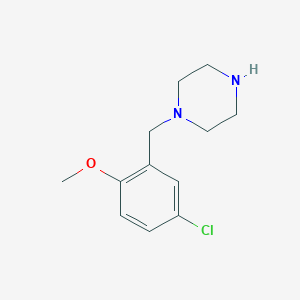
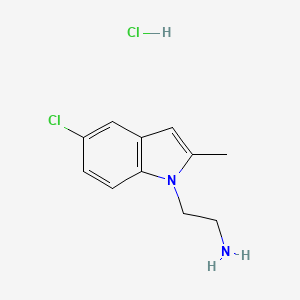
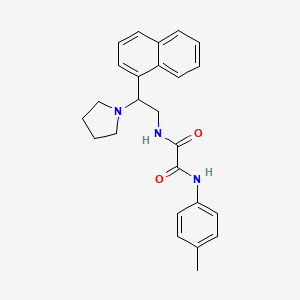
![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)
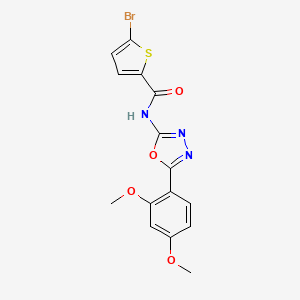
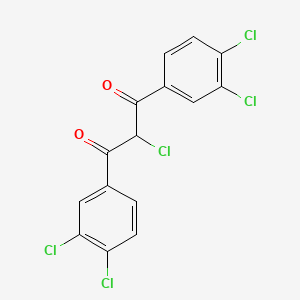
![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)
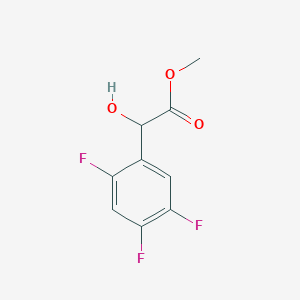
![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2499536.png)